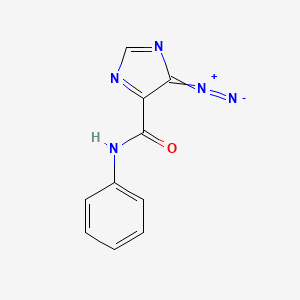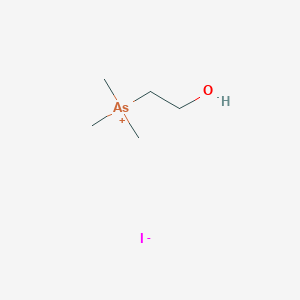
(2-Hydroxyethyl)(trimethyl)arsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)(trimethyl)arsanium iodide is an organoarsenic compound with the molecular formula C5H14AsIOThis compound is characterized by the presence of an arsonium ion, where the central nitrogen atom in choline is replaced by arsenic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)(trimethyl)arsanium iodide typically involves the reaction of trimethylarsine with ethylene oxide, followed by the addition of hydroiodic acid. The reaction conditions usually require a controlled environment to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)(trimethyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert it back to its elemental arsenic form.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
Oxidation: Arsenate derivatives.
Reduction: Elemental arsenic or arsenic hydrides.
Substitution: Various arsonium halides depending on the substituent used.
Applications De Recherche Scientifique
(2-Hydroxyethyl)(trimethyl)arsanium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its role as a marine metabolite and its presence in human urine as a xenobiotic.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)(trimethyl)arsanium iodide involves its interaction with biological molecules. The arsonium ion can mimic the behavior of choline, interacting with choline receptors and enzymes. This interaction can disrupt normal cellular processes, leading to toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsenocholine: Similar structure but without the iodide ion.
Trimethylarsine oxide: Contains an oxygen atom instead of the hydroxyethyl group.
Tetramethylarsonium iodide: Contains an additional methyl group instead of the hydroxyethyl group.
Uniqueness
(2-Hydroxyethyl)(trimethyl)arsanium iodide is unique due to its specific combination of the hydroxyethyl group and the arsonium ion, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
86947-37-7 |
|---|---|
Formule moléculaire |
C5H14AsIO |
Poids moléculaire |
291.99 g/mol |
Nom IUPAC |
2-hydroxyethyl(trimethyl)arsanium;iodide |
InChI |
InChI=1S/C5H14AsO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
BLPMIRTZBTYDOX-UHFFFAOYSA-M |
SMILES canonique |
C[As+](C)(C)CCO.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


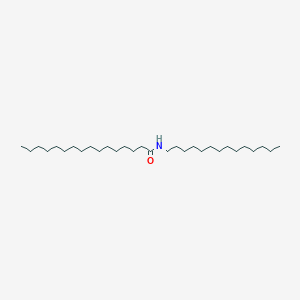
![1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol](/img/structure/B14421355.png)
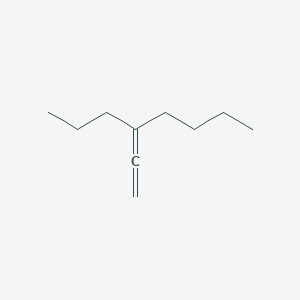
![methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14421370.png)
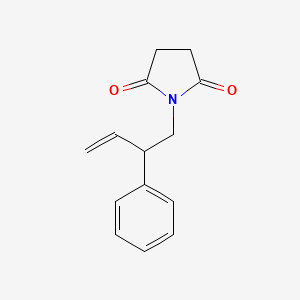
![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
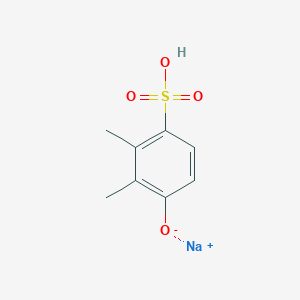
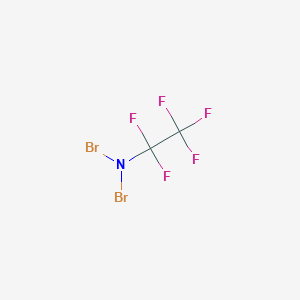
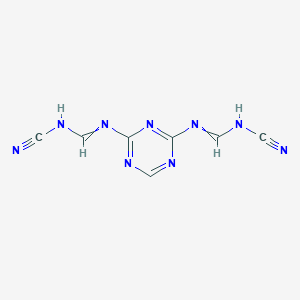

![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
